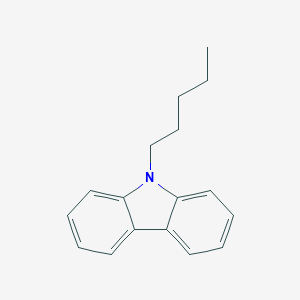
9-pentyl-9H-carbazole
Cat. No. B290061
M. Wt: 237.34 g/mol
InChI Key: DENPZUCLJCPHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07358014B2
Procedure details


Compound (15) can be prepared according to the following procedure. Carbazole (16.7 g, 0.1 mol, commercially available from Aldrich, Milwaukee, Wis.), 1-bromopentane (15.1 g, 0.1 mol, commercially available from Aldrich, Milwaukee, Wis.), and benzyltriethyl ammonium chloride (1.7 g) are dissolved in tetrahydrofuran (60 mL) and a concentrated solution of sodium hydroxide (17 g) in water (17 mL) is added. The mixture is heated at reflux with strong mechanical stirring for 4 hours, then cooled to room temperature and poured into an excess of water. The solid that precipitated is filtered off and the tetrahydrofuran layer is dried (MgSO4) and concentrated to dryness. The combined organic solids were recrystallized to form 9-pentylcarbazole.
[Compound]
Name
Compound ( 15 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O1CCCC1.O>[CH2:15]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
Compound ( 15 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
mechanical stirring for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux with strong
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid that precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the tetrahydrofuran layer is dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic solids were recrystallized
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
